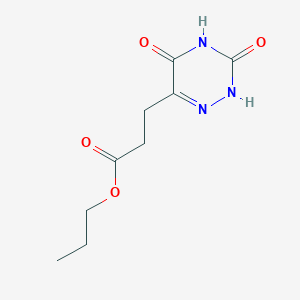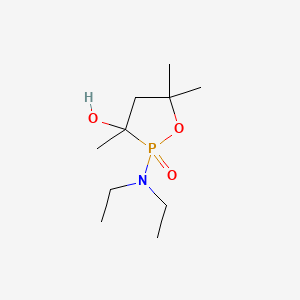
cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le cis-2-(Diéthylamino)-3,5,5-triméthyl-1,2-oxaphospholan-3-ol 2-oxyde est un composé organophosphoré cyclique. Il se caractérise par la présence d’un atome de phosphore dans un cycle à cinq chaînons, lié à un atome d’oxygène, un groupe diéthylamino et trois groupes méthyles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du cis-2-(Diéthylamino)-3,5,5-triméthyl-1,2-oxaphospholan-3-ol 2-oxyde implique généralement l’oxydation d’un composé précurseur. Une méthode courante est l’oxydation du cis-2-(Diéthylamino)-3,5,5-triméthyl-1,2-oxaphospholan-3-ol séléniure à l’aide de peroxyde d’hydrogène. Cette réaction se déroule dans des conditions douces et donne le composé oxyde souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. La synthèse à plus grande échelle impliquerait probablement des réactions d’oxydation similaires, optimisées pour des rendements et une efficacité plus élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le cis-2-(Diéthylamino)-3,5,5-triméthyl-1,2-oxaphospholan-3-ol 2-oxyde subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé davantage dans des conditions spécifiques.
Réduction : Il peut être réduit à sa forme séléniure précurseur.
Substitution : Le groupe diéthylamino peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Le peroxyde d’hydrogène est couramment utilisé comme agent oxydant.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Composés phosphorés oxydés davantage.
Réduction : cis-2-(Diéthylamino)-3,5,5-triméthyl-1,2-oxaphospholan-3-ol séléniure.
Substitution : Composés avec différents groupes fonctionnels remplaçant le groupe diéthylamino.
Applications de la recherche scientifique
Le cis-2-(Diéthylamino)-3,5,5-triméthyl-1,2-oxaphospholan-3-ol 2-oxyde a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur d’autres composés organophosphorés.
Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments et comme agent thérapeutique.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Applications De Recherche Scientifique
cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du cis-2-(Diéthylamino)-3,5,5-triméthyl-1,2-oxaphospholan-3-ol 2-oxyde implique son interaction avec diverses cibles moléculaires. L’atome de phosphore dans le composé peut former des liaisons avec des nucléophiles, conduisant à la formation de nouveaux composés. Le groupe diéthylamino peut également participer à des liaisons hydrogène et à d’autres interactions, influençant la réactivité et l’activité biologique du composé .
Comparaison Avec Des Composés Similaires
Composés similaires
cis-2-t-butylamino-4-méthyl-1,3,2-dioxaphosphinane 2-oxyde : Structure similaire mais avec un groupe t-butylamino au lieu d’un groupe diéthylamino.
1,2-thiazetin-1,1-dioxyde : Contient un atome de soufre au lieu de phosphore et a une réactivité différente.
Unicité
Le cis-2-(Diéthylamino)-3,5,5-triméthyl-1,2-oxaphospholan-3-ol 2-oxyde est unique en raison de sa combinaison spécifique de groupes fonctionnels et de la présence d’un atome de phosphore dans un cycle à cinq chaînons. Cette structure confère des propriétés chimiques et physiques distinctes, ce qui la rend précieuse pour diverses applications.
Propriétés
Numéro CAS |
39770-51-9 |
|---|---|
Formule moléculaire |
C10H22NO3P |
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
2-(diethylamino)-3,5,5-trimethyl-2-oxo-1,2λ5-oxaphospholan-3-ol |
InChI |
InChI=1S/C10H22NO3P/c1-6-11(7-2)15(13)10(5,12)8-9(3,4)14-15/h12H,6-8H2,1-5H3 |
Clé InChI |
REQUQJQPNHWTGW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P1(=O)C(CC(O1)(C)C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


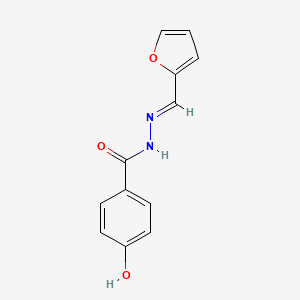
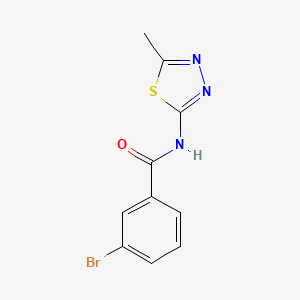
![4-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B11706711.png)
![6-methyl-3-[(2E)-2-(2-phenylpropylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B11706717.png)
![3-nitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B11706722.png)
![4-[16-(3-Ethoxycarbonyl-propionyl)-1,4,10,13-tetraoxa-7,16-diaza-cyclooctadec-7-yl]-4-oxo-butyric acid ethyl ester](/img/structure/B11706742.png)
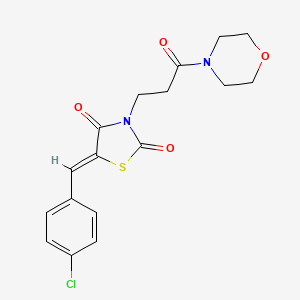
![2-bromo-N-[2,2,2-trichloro-1-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11706754.png)
![1-{2-[(4-Nitrophenyl)amino]-2-oxoethyl}-4-phenylpyridinium](/img/structure/B11706760.png)
![(2E)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B11706768.png)
![(2E)-2-[1-(2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11706771.png)
![(4E)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706781.png)

